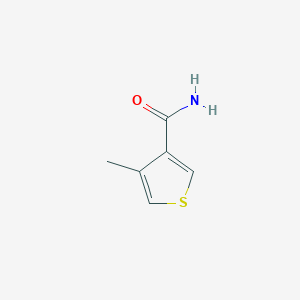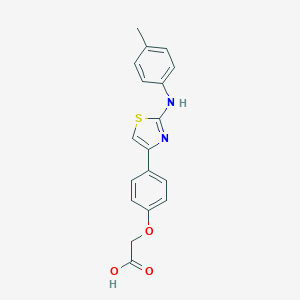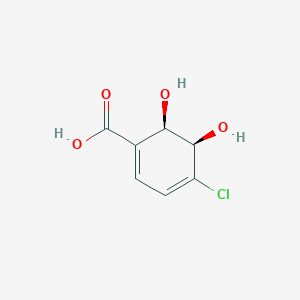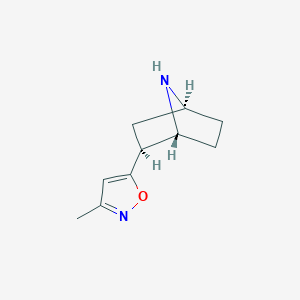
épiboxidine
Vue d'ensemble
Description
(+-)-Epiboxidine, also known as (+-)-Epiboxidine, is a useful research compound. Its molecular formula is C10H14N2O.ClH and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound (+-)-Epiboxidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (+-)-Epiboxidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+-)-Epiboxidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche neurologique
L'épiboxidine est un composé chimique qui agit comme un agoniste partiel des récepteurs nicotiniques de l'acétylcholine neuronaux, se liant à la fois aux sous-types α3β4 et α4β2 . Elle est utilisée dans la recherche neurologique pour comprendre le fonctionnement de ces récepteurs et leur rôle dans diverses affections neurologiques .
Études analgésiques
L'this compound a été développée comme un analogue moins toxique de l'alcaloïde puissant dérivé de la grenouille, l'épibatidine, qui est environ 200 fois plus puissant que la morphine comme analgésique . Par conséquent, elle est utilisée dans la recherche sur la gestion de la douleur et le développement de nouveaux analgésiques .
Recherche sur la toxicité
Malgré sa puissance et sa toxicité réduites par rapport à l'épibatidine, l'this compound elle-même est encore trop toxique pour être développée comme médicament destiné à un usage humain . Par conséquent, elle est utilisée dans des études de toxicité pour comprendre ses effets et développer des analogues plus sûrs .
Développement de médicaments
L'this compound est utilisée comme composé parent pour dériver de nouveaux analogues qui pourraient être plus sûrs et avoir un potentiel de développement clinique plus élevé . Cela en fait un composé important dans la recherche pharmaceutique .
Études d'affinité de liaison
L'this compound et ses analogues ont été utilisés dans des études pour comprendre l'affinité de liaison aux récepteurs nicotiniques de l'acétylcholine neuronaux . Ces études sont cruciales dans le développement de médicaments qui ciblent ces récepteurs
Mécanisme D'action
Target of Action
Epiboxidine acts as a partial agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
As a partial agonist, epiboxidine can bind to its target receptors and mimic the action of the natural ligand, acetylcholine, to a certain extent . This interaction results in the activation of these receptors, leading to changes in the flow of ions across the cell membrane and subsequent signal transmission .
Biochemical Pathways
Given its action on nicotinic acetylcholine receptors, it is likely to influence pathways involving cholinergic neurotransmission .
Result of Action
The activation of nicotinic acetylcholine receptors by epiboxidine can lead to various cellular effects, depending on the specific subtype of receptor and its location in the body . For instance, activation of these receptors in the nervous system can influence neuronal signaling .
Action Environment
The action, efficacy, and stability of epiboxidine can be influenced by various environmental factors. These may include the presence of other substances that can interact with the same receptors, the pH of the environment, and the presence of enzymes that can metabolize the compound .
Analyse Biochimique
Biochemical Properties
Epiboxidine plays a significant role in biochemical reactions by interacting with neural nicotinic acetylcholine receptors. It binds to both the α3β4 and the α4β2 subtypes, acting as a partial agonist. This interaction modulates the activity of these receptors, which are involved in neurotransmission. The binding of epiboxidine to these receptors can influence the release of neurotransmitters, thereby affecting neural communication and potentially providing analgesic effects .
Cellular Effects
Epiboxidine has notable effects on various types of cells and cellular processes. It influences cell function by modulating nicotinic acetylcholine receptors, which are critical for cell signaling pathways. The activation of these receptors by epiboxidine can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with α4β2 receptors can affect the release of neurotransmitters, thereby influencing neuronal activity and potentially altering pain perception .
Molecular Mechanism
The molecular mechanism of action of epiboxidine involves its binding interactions with nicotinic acetylcholine receptors. As a partial agonist, epiboxidine binds to the α3β4 and α4β2 subtypes of these receptors, leading to their activation. This activation can result in the modulation of ion channels and subsequent changes in cellular ion flux. Additionally, epiboxidine’s binding to these receptors can influence enzyme activity and gene expression, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of epiboxidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that epiboxidine can maintain its activity over a certain period, but its effects may diminish as the compound degrades. Long-term exposure to epiboxidine in in vitro or in vivo studies has been observed to impact cellular function, including changes in receptor sensitivity and neurotransmitter release .
Dosage Effects in Animal Models
The effects of epiboxidine vary with different dosages in animal models. At lower doses, epiboxidine can act as an effective analgesic by modulating nicotinic acetylcholine receptors. At higher doses, the compound may exhibit toxic or adverse effects. Threshold effects have been observed, where the analgesic benefits of epiboxidine are maximized at specific dosages, while higher doses can lead to toxicity and negative side effects .
Metabolic Pathways
Epiboxidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can affect its potency and duration of action. Enzymes involved in the metabolism of epiboxidine can modulate its effects on metabolic flux and metabolite levels. Understanding these pathways is crucial for optimizing the therapeutic potential of epiboxidine and minimizing its toxicity .
Transport and Distribution
The transport and distribution of epiboxidine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of epiboxidine in specific tissues, thereby affecting its overall efficacy and safety. The distribution of epiboxidine within the body is an important factor in determining its therapeutic potential .
Subcellular Localization
Epiboxidine’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the interaction of epiboxidine with its target receptors and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular distribution of epiboxidine is essential for elucidating its mechanism of action .
Propriétés
IUPAC Name |
5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFPQBPVBFCSD-XHNCKOQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CC3CCC2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172258 | |
| Record name | (+/-)-Epiboxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188895-96-7 | |
| Record name | Epiboxidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188895-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Epiboxidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188895967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Epiboxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIBOXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI646L2ARJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


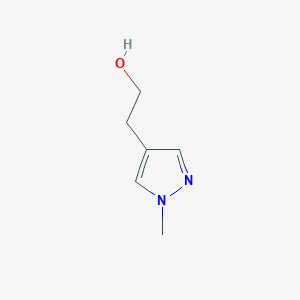

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)


![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)
